

# Profile of a Representative ATP-competitive AKT Inhibitor: GSK690693

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**Compound Focus: PF-AKT400**

Cat. No.: S548344

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The following table summarizes the key characteristics of GSK690693, a well-documented ATP-competitive pan-AKT inhibitor [1] [2] [3].

Feature	Description and Data for GSK690693
Inhibitor Class	ATP-competitive, pan-AKT inhibitor [2] [3] [4]
Selectivity	Potent inhibition of all three AKT isoforms (AKT1, AKT2, AKT3); limited specificity across the broader AGC kinase family [1] [2].
Potency (IC <sub>50</sub> )	AKT1: ~2 nM; AKT2: ~13 nM; AKT3: ~9 nM [5] [4].
Mechanism & Binding	Binds to the active kinase conformation in the ATP-binding pocket. Crystal structure with AKT2 confirmed (PDB: <b>3D0E</b> ) [5].
Cellular & In Vivo Effects	Decreases phosphorylation of downstream targets (GSK3 $\beta$ , PRAS40); induces apoptosis; inhibits tumor growth in xenograft models [1] [3] [5].
Key Considerations	Paradoxically increases AKT phosphorylation at Thr308/Ser473; modest single-agent antitumor activity in some preclinical models [1] [2].

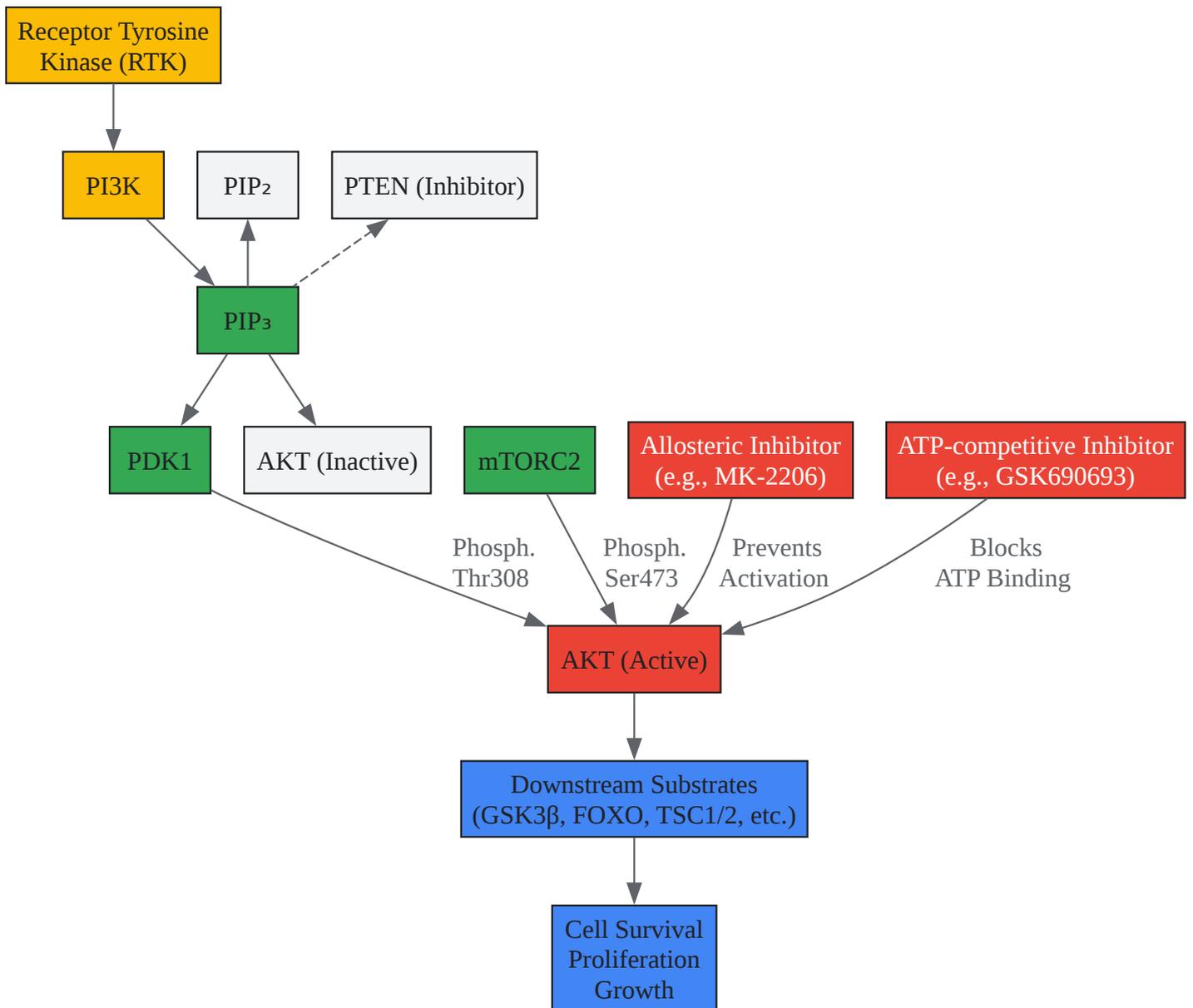
## Common Experimental Methods for Profiling AKT Inhibitors

The experimental data on AKT inhibitors are typically generated through a combination of biochemical, cellular, and in vivo assays. Here are some standard protocols cited in the literature.

- **Biochemical Kinase Assays:** These measure direct binding and inhibition of the kinase. For GSK690693, potency ( $K_i$  and  $IC_{50}$ ) was determined using a filter-binding assay with a radio-labeled peptide substrate or a fluorescence-based progress curve analysis [6] [5].
- **Cellular Pathway Modulation:** To confirm target engagement in cells, researchers often use **Western Blotting** to detect changes in the phosphorylation levels of direct AKT substrates (like pGSK3 $\beta$  at Ser9 or pPRAS40 at Thr246) in cancer cell lines treated with the inhibitor [6] [2].
- **Cell Proliferation/Viability Assays:** The anti-proliferative effects are frequently measured using assays like **CellTiter-Glo**, which quantifies ATP levels as a proxy for viable cells after 72-96 hours of compound treatment.  $EC_{50}$  values are then calculated [6] [1].
- **In Vivo Efficacy Studies:** This involves testing the inhibitor in mouse models, such as human tumor xenografts. Key metrics include tumor volume measurement over time, assessment of pharmacodynamic markers in harvested tumors (via immunohistochemistry for pAKT, pPRAS40, Ki-67, etc.), and monitoring for toxicity [6] [1] [3].

## The AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of action for different inhibitor classes, including ATP-competitive inhibitors like GSK690693.



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This pathway shows how growth signals activate AKT. ATP-competitive inhibitors like GSK690693 bind directly to the active kinase, while allosteric inhibitors prevent AKT activation [2] [7] [4].

## How to Proceed with Your Comparison

Since "**PF-AKT400**" is not mentioned in the scientific literature I searched, here are suggestions to find the information you need:

- **Verify the Compound Identifier:** The name "**PF-AKT400**" may be an internal company code. The compound's generic name or clinical candidate designation (e.g., AZD5363, GDC-0068) might be needed to find published data.
- **Check Patent Literature:** Search the US Patent and Trademark Office (USPTO) or the European Patent Office (EPO) websites. Detailed chemical structures and biological data are often disclosed in patents before appearing in journals.
- **Search for Poster Presentations:** Abstracts and posters presented at major cancer conferences (like AACR or ASCO) are a rich source of pre-publication data. Search the official websites of these conferences.

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[<https://www.smolecule.com/products/b548344#pf-akt400-vs-gsk690693-selectivity>]

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